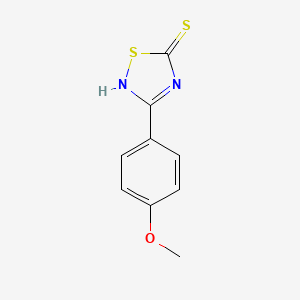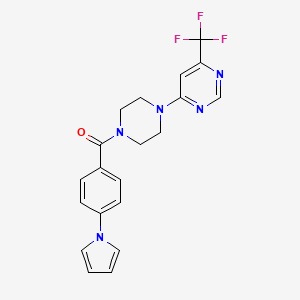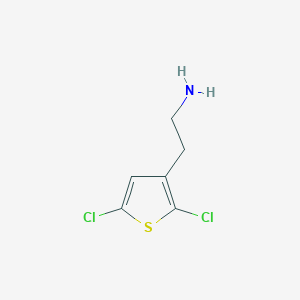
2-(2,5-dichlorothiophen-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorothiophen-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H7Cl2NS and its molecular weight is 196.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity
Research on Cu(II) complexes with tridentate ligands has shown significant DNA binding propensity and minor structural changes to calf thymus DNA, indicating potential applications in targeted drug delivery and cancer therapy due to their low toxicity for different cancer cell lines (Kumar et al., 2012).
Antimicrobial and Antifungal Activity
A series of novel substituted 6-fluorobenzo[d]thiazole amides has been synthesized, exhibiting antibacterial and antifungal activities comparable to medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015). This suggests potential applications in developing new antimicrobial agents.
Light Emitting Polymers
Research into novel polymers containing carbazole and electroactive moieties for light emission has led to the synthesis of compounds emitting both green and yellow colors, highlighting their use in creating polymeric light emitting diodes (PLEDs) with potential applications in displays and lighting technologies (Aydın & Kaya, 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes have been shown to exhibit corrosion inhibition properties on mild steel in acidic environments, potentially useful in materials science for protecting industrial machinery and infrastructure (Das et al., 2017).
Apoptosis Inducers in Cancer Therapy
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds as novel apoptosis inducers with activity against several cancer cell lines, suggesting applications in cancer therapy (Zhang et al., 2005).
High-Performance Polymers
Studies on phosphinated dietheramine for soluble polyetherimides have indicated their potential in creating high-performance polymers with good thermal stability, organo-solubility, and flame retardancy, useful in electronics and aerospace applications (Lin et al., 2011).
Wirkmechanismus
Target of Action
2-(2,5-Dichlorothiophen-3-yl)ethanamine, also known as DCTA, is a chemical compound that belongs to the class of thiophene derivativescytochrome P450 14 alpha-sterol demethylase (CYP51) , which plays a crucial role in the biosynthesis of sterols in various organisms.
Mode of Action
For instance, the interaction of related compounds with CYP51 has been studied . These compounds exhibit good affinity with CYP51, notably, certain compounds showed the highest affinity with the lowest binding energies .
Result of Action
antimicrobial and antioxidant activities . For instance, certain compounds exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . Additionally, some compounds showed potent antioxidant activity, with percentages ranging from 95.2% to 96.3%, compared with the control (ascorbic acid) .
Eigenschaften
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NS/c7-5-3-4(1-2-9)6(8)10-5/h3H,1-2,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTDFEVPXPNGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCN)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)
![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)

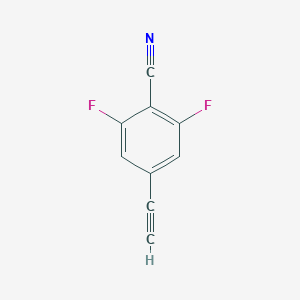

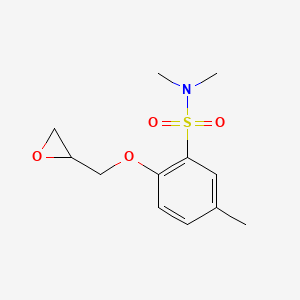

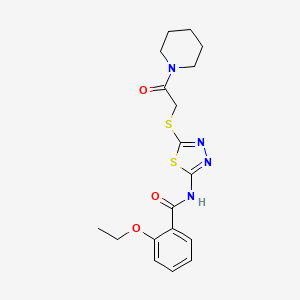
![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2379194.png)
